molecular formula C19H20N2O5S B2377716 N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 941873-66-1

N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Numéro de catalogue: B2377716
Numéro CAS: 941873-66-1
Poids moléculaire: 388.44
Clé InChI: ODIRPQRZWCMDKQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-[4-(2-Oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxine scaffold fused to a sulfonamide group. The sulfonamide moiety is linked to a phenyl ring substituted with a 2-oxopiperidinyl group.

Propriétés

IUPAC Name

N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c22-19-3-1-2-10-21(19)15-6-4-14(5-7-15)20-27(23,24)16-8-9-17-18(13-16)26-12-11-25-17/h4-9,13,20H,1-3,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIRPQRZWCMDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine

The benzodioxine amine precursor is synthesized via reduction of 6-nitro-2,3-dihydro-1,4-benzodioxine. Catalytic hydrogenation (H₂, Pd/C) in ethanol at ambient pressure yields the amine in >85% purity.

Sulfonation and Chlorination

The amine is sulfonated using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. Controlled addition prevents over-sulfonation, and the intermediate sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in refluxing dichloromethane.

Reaction Conditions :

  • Molar Ratio : 1:4 (amine:PCl₅)
  • Temperature : 60°C, 4 hours
  • Yield : 70–75%

Synthesis of 4-(2-Oxopiperidin-1-yl)aniline

Lactam Formation via Cyclization

The 2-oxopiperidine ring is constructed via intramolecular cyclization of N-(4-aminophenyl)-δ-valerolactam. δ-Valerolactam is reacted with 4-fluoroaniline in the presence of potassium carbonate, followed by acid-catalyzed ring-opening and re-cyclization to form the lactam.

Alternative Route :

  • Mitsunobu Reaction : 4-Nitroaniline is alkylated with 4-bromobutan-2-one using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
  • Reduction : The nitro group is reduced to an amine using H₂/Pd-C.
  • Cyclization : The intermediate undergoes base-mediated cyclization (K₂CO₃, DMF) to form the lactam.

Key Analytical Data :

  • ¹H NMR (CDCl₃) : δ 1.85 (m, 2H, CH₂), 2.45 (t, 2H, COCH₂), 3.60 (t, 2H, NCH₂), 6.85 (d, 2H, ArH), 7.25 (d, 2H, ArH).
  • Yield : 65%

Sulfonamide Coupling Reaction

The final step involves reacting 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with 4-(2-oxopiperidin-1-yl)aniline under Schotten-Baumann conditions:

Procedure :

  • Dissolve the aniline derivative (1 eq) in aqueous NaOH (10% w/v).
  • Add the sulfonyl chloride (1.1 eq) in dichloromethane dropwise at 0°C.
  • Stir for 3–4 hours, acidify with HCl (pH 2–3), and extract with ethyl acetate.

Optimization Insights :

  • Base : LiH in DMF enhances coupling efficiency by deprotonating the aniline.
  • Temperature : 25°C minimizes side reactions (e.g., sulfonate ester formation).
  • Yield : 80–85%

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 1.70–1.90 (m, 2H, piperidinyl CH₂), 2.40 (t, 2H, COCH₂), 3.55 (t, 2H, NCH₂), 4.25 (s, 4H, benzodioxinyl OCH₂), 6.95–7.30 (m, 6H, ArH).
  • LC-MS : m/z 429.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity with Rₜ = 6.8 min.

Comparative Analysis of Synthetic Routes

Parameter Route A (Direct Coupling) Route B (Late-Stage Cyclization)
Total Steps 4 6
Overall Yield 62% 45%
Key Challenge Sulfonyl chloride stability Lactam cyclization efficiency
Scalability High Moderate

Route A is preferred for industrial-scale synthesis due to fewer steps and higher yields, though Route B offers flexibility in modifying the lactam ring post-coupling.

Analyse Des Réactions Chimiques

Types of Reactions

N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various intermediates that are crucial for the final synthesis of the compound .

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

N-{2-[4-(4-Fluorophenyl)-1-Piperazinyl]-2-(2-Furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

  • Key Structural Differences :
    • Replaces the 2-oxopiperidinyl group with a 4-(4-fluorophenyl)piperazinyl moiety.
    • Adds a furyl-ethyl substituent to the sulfonamide-linked phenyl ring.
  • Molecular Weight : 487.546 g/mol (vs. target compound’s ~416.45 g/mol, estimated based on formula trends).
  • Implications :
    The fluorophenyl-piperazinyl group may enhance binding to serotonin or dopamine receptors due to piperazine’s prevalence in CNS-targeting drugs. The furyl group could influence solubility or metabolic stability .

N-{4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

  • Key Structural Differences :
    • Substitutes the 2-oxopiperidinyl group with a 3,4-dimethylphenyl-sulfamoyl moiety.
  • Molecular Weight : ~462.52 g/mol (based on formula C23H24N2O5S2).
  • This modification is common in sulfonamide-based kinase inhibitors .

D4476 (4-[4-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-5-(2-Pyridinyl)-1H-Imidazol-2-yl]benzene)

  • Key Structural Differences :
    • Replaces the sulfonamide group with a pyridinyl-imidazole scaffold.
    • Retains the 2,3-dihydro-1,4-benzodioxin moiety.
  • Reported Activity: D4476 inhibits Treg differentiation and reduces bacterial growth in tuberculosis models, suggesting the benzodioxine core contributes to immunomodulatory effects. The pyridinyl-imidazole group likely enhances kinase inhibition (e.g., CK1δ/ε) .

N-{2-Hydroxy-2-[4-(Trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

  • Key Structural Differences :
    • Features a trifluoromethylphenyl-hydroxyethyl substituent instead of the oxopiperidinyl group.
  • Molecular Weight : 403.37 g/mol.
  • Implications :
    The trifluoromethyl group improves metabolic stability and bioavailability, a common strategy in drug design. The hydroxyethyl linker may facilitate hydrogen bonding with target proteins .

Structural and Functional Analysis Table

Compound Name Key Substituents Molecular Weight (g/mol) Potential Biological Relevance Reference
Target Compound 2-Oxopiperidinyl-phenyl ~416.45 Hypothesized enzyme/receptor modulation
N-{2-[4-(4-Fluorophenyl)-1-Piperazinyl]-2-(2-Furyl)ethyl}-... 4-Fluorophenyl-piperazinyl, furyl-ethyl 487.546 CNS receptor targeting
N-{4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}-... 3,4-Dimethylphenyl-sulfamoyl ~462.52 Kinase inhibition
D4476 Pyridinyl-imidazole ~377.43 Immunomodulation, CK1δ/ε inhibition
N-{2-Hydroxy-2-[4-(Trifluoromethyl)phenyl]ethyl}-... Trifluoromethylphenyl-hydroxyethyl 403.37 Enhanced metabolic stability

Research Findings and Trends

  • Substituent Effects :
    • Piperazine/Piperidine Derivatives : Influence receptor selectivity (e.g., serotonin vs. dopamine receptors) .
    • Trifluoromethyl Groups : Improve pharmacokinetic properties but may reduce solubility .
    • Sulfamoyl Linkages : Enhance target affinity in enzyme inhibitors .
  • Gaps in Data : Direct comparative studies on binding affinities, IC50 values, or metabolic profiles of these analogs are absent in the provided evidence, highlighting a need for further experimental validation.

Activité Biologique

N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that has gained attention for its potential therapeutic applications, particularly in the field of anticoagulation and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is structurally related to apixaban, a well-known anticoagulant. Its molecular formula is C19H20N2O5SC_{19}H_{20}N_{2}O_{5}S, and it exhibits a high selectivity for factor Xa (FXa), an essential enzyme in the coagulation cascade.

The compound acts primarily as a competitive inhibitor of FXa. It binds to the active site of FXa, thereby preventing the conversion of prothrombin to thrombin. This inhibition leads to decreased thrombin generation and subsequent reduction in platelet aggregation, which is crucial for its anticoagulant properties .

  • Inhibitory Constant (Ki) : 0.08 nM for human FXa, indicating high potency.
  • Selectivity : Exhibits significant selectivity over other coagulation proteases, making it a promising candidate for therapeutic use .

Antithrombotic Effects

Preclinical studies have demonstrated that this compound shows dose-dependent antithrombotic efficacy. In animal models, it has been observed to effectively prevent thromboembolic events while preserving hemostasis at therapeutic doses.

Anticancer Potential

Research indicates that this compound may also possess anticancer properties. Similar compounds have been studied for their ability to induce apoptosis in cancer cells. For instance, derivatives with structural similarities were shown to inhibit tumor growth in xenograft models by promoting apoptosis through caspase activation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticoagulantKi = 0.08 nM for FXa
Antithrombotic EfficacyDose-dependent effects in animal models
Apoptosis InductionInduces apoptosis in cancer cell lines

Case Study: Efficacy in Thromboembolic Disease

In a study involving animal models, this compound was administered at varying doses. The results indicated a significant reduction in thrombus formation without compromising hemostatic function. This highlights its potential as a safer alternative to traditional anticoagulants.

Q & A

Q. What are the optimal synthetic routes for N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions. Key steps include coupling the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide core with a 4-(2-oxopiperidin-1-yl)phenyl group. Reagents like triethylamine or Na₂CO₃ are used to deprotonate intermediates, while solvents such as DMF or dichloromethane enhance reactivity . Purity (>95%) is achieved via column chromatography, followed by characterization using HPLC and mass spectrometry. Reaction parameters (temperature, pH 9–10, and stirring duration) must be tightly controlled to minimize side products .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹). ¹H/¹³C NMR confirms proton environments (e.g., dihydrobenzodioxin protons at δ 4.2–4.5 ppm) and carbon backbone integrity. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₉H₂₀N₂O₅S: 396.11). X-ray crystallography (if crystals are obtainable) resolves stereochemical details .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Use in vitro assays targeting enzymes or receptors associated with the 2-oxopiperidine and sulfonamide pharmacophores. Examples:
  • Enzyme inhibition : Measure IC₅₀ against proteases or kinases via fluorescence-based assays.
  • Antimicrobial activity : Perform broth microdilution (MIC values) against Gram-positive/negative strains .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

  • Methodological Answer : Modify substituents on the phenyl or piperidinone moieties and evaluate biological effects. Example SAR strategies:
Derivative Modification Biological Impact
4-Fluoro substitutionEnhanced electronegativityIncreased enzyme inhibition
Piperidinone → pyrrolidinoneAltered ring strainReduced cytotoxicity
Methoxy group additionImproved solubilityHigher bioavailability
Use QSAR models (e.g., CoMFA or molecular docking) to predict activity trends and prioritize synthetic targets .

Q. What experimental approaches resolve contradictions in stability data under varying conditions?

  • Methodological Answer : Conduct forced degradation studies:
  • Thermal stress : Heat at 40–80°C for 24–72 hours; monitor decomposition via TLC.
  • Hydrolytic stability : Expose to buffers (pH 1–13) and analyze by HPLC .
  • Photostability : Use ICH Q1B guidelines with UV light exposure.
    Pair with computational tools (e.g., DFT calculations) to identify degradation-prone sites .

Q. How can advanced NMR techniques elucidate dynamic molecular interactions in solution?

  • Methodological Answer :
  • NOESY/ROESY : Detect spatial proximity between protons (e.g., piperidinone and benzodioxin rings).
  • DOSY : Measure diffusion coefficients to assess aggregation or solvent interactions.
  • ¹H-¹⁵N HSQC : Map hydrogen bonding in sulfonamide groups .

Data Analysis and Interpretation

Q. What statistical methods validate reproducibility in biological assays?

  • Methodological Answer : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For dose-response data, apply nonlinear regression (e.g., log(inhibitor) vs. response) in GraphPad Prism. Report 95% confidence intervals for IC₅₀ values. Replicate experiments across independent labs to confirm robustness .

Q. How are computational models integrated with experimental data to predict metabolic pathways?

  • Methodological Answer : Use in silico tools:
  • CYP450 metabolism : Predict via StarDrop or MetaSite.
  • Toxicity : Apply Derek Nexus for structural alerts.
    Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) and LC-MS metabolite profiling .

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